
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is a chemical compound with the molecular formula C8H5ClF3NO It is a derivative of pyridine, characterized by the presence of a chloro and trifluoromethyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridine ring followed by the formation of the ethanone moiety. One common method involves the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an appropriate acetylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Medicinal Chemistry
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone has shown promise in medicinal chemistry due to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups often exhibit enhanced binding properties compared to their non-fluorinated counterparts, which is crucial for developing effective pharmaceuticals. Notably, this compound's structure allows for modifications that can lead to derivatives with improved pharmacological profiles.
Case Studies:
- Antimicrobial Activity : Studies have demonstrated that similar trifluoromethyl-pyridine derivatives possess significant antibacterial properties, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Research into structurally related compounds has indicated that they may inhibit cancer cell proliferation through specific molecular pathways, warranting further investigation into the effects of this compound on cancer cells.
Agrochemicals
The compound's unique physicochemical properties make it suitable for applications in agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity, which can improve the efficacy of pesticides and herbicides by enhancing their absorption and retention in plant tissues.
Case Studies:
- Pesticide Development : Similar compounds have been utilized in developing novel herbicides that target specific weed species while minimizing damage to crops.
- Insecticide Formulations : Research has shown that trifluoromethyl-containing compounds can exhibit potent insecticidal activity, suggesting that this compound could be explored as an active ingredient in insecticide formulations.
Mechanism of Action
The mechanism of action of 1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone: Similar structure but lacks the chloro group.
1-(5-Trifluoromethyl-pyridin-3-yl)ethanone: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
1-(6-Chloro-5-(trifluoromethyl)pyridin-3-yl)ethanone is unique due to the presence of both chloro and trifluoromethyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C8H5ClF3NO |
---|---|
Molecular Weight |
223.58 g/mol |
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H5ClF3NO/c1-4(14)5-2-6(8(10,11)12)7(9)13-3-5/h2-3H,1H3 |
InChI Key |
XBLKIKPWBCEGEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(N=C1)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.